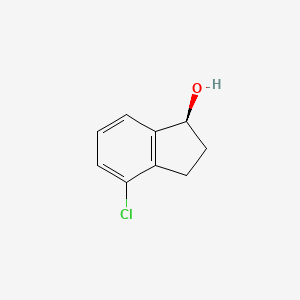

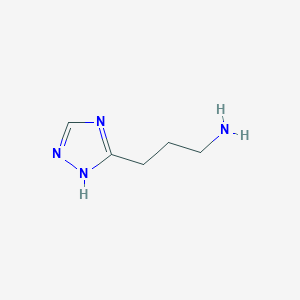

3-(4H-1,2,4-triazol-3-yl)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

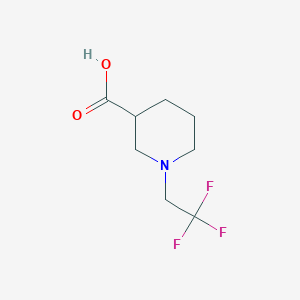

“3-(4H-1,2,4-triazol-3-yl)propan-1-amine” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic ring. Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The molecular weight of “this compound” is 126.16 . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1. 1 H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives have been studied in the context of their potential as anticancer agents . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .Aplicaciones Científicas De Investigación

3TP has been used in scientific research in a variety of ways. It has been used as a catalyst in the synthesis of various compounds, such as 1,2,4-triazoles, amides, and imines. It has also been used as a ligand in the synthesis of coordination complexes. 3TP has also been used in the synthesis of organic dyes and pharmaceuticals.

Mecanismo De Acción

Target of Action

It’s known that triazole derivatives can interact with a variety of biological targets due to their ability to form hydrogen bonds .

Mode of Action

It’s known that the compound can participate in reactions involving the formation of a c-n bond . The nitrogen of the amino group can form a bond with the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .

Biochemical Pathways

It’s known that triazole derivatives can affect various biochemical pathways due to their ability to interact with different biological targets .

Result of Action

It’s known that triazole derivatives can have various effects at the molecular and cellular level due to their ability to interact with different biological targets .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 3TP in laboratory experiments is its versatility. It is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively inexpensive and can be stored at room temperature. However, 3TP is also relatively unstable and can decompose in the presence of light and heat.

Direcciones Futuras

There are a number of potential future directions for 3TP. These include further studies on its mechanism of action and potential therapeutic applications, as well as its use in the synthesis of new compounds and materials. In addition, 3TP could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, further research could be done to explore the use of 3TP in drug delivery systems.

Métodos De Síntesis

3TP is synthesized through the condensation of two molecules of 1,2,4-triazole with one molecule of propan-1-amine. This reaction is catalyzed by an acid or base and yields 3TP in a yield of more than 90%. The reaction can be carried out in either aqueous or organic solvents.

Safety and Hazards

Propiedades

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c6-3-1-2-5-7-4-8-9-5/h4H,1-3,6H2,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQWLORBOSWDGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(2-methylphenyl)amino]acetate](/img/structure/B6142795.png)

![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)

![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)

![N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6142870.png)